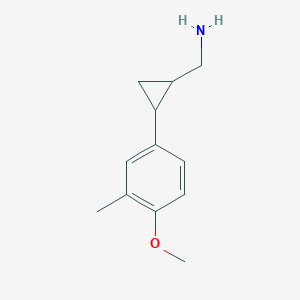

(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine

Beschreibung

(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is a cyclopropane-containing methanamine derivative characterized by a cyclopropane ring directly attached to a methanamine group and a substituted phenyl ring. The phenyl ring features a methoxy group at the 4-position and a methyl group at the 3-position. This structural motif is common in bioactive molecules targeting neurological and oncological pathways, such as serotonin receptors and kinase inhibitors.

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

[2-(4-methoxy-3-methylphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C12H17NO/c1-8-5-9(3-4-12(8)14-2)11-6-10(11)7-13/h3-5,10-11H,6-7,13H2,1-2H3 |

InChI-Schlüssel |

LPFHGZRUZYMKNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2CC2CN)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The cyclopropyl ring can be reduced under specific conditions.

Substitution: The methanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of (2-(4-Hydroxy-3-methylphenyl)cyclopropyl)methanamine.

Reduction: Formation of a reduced cyclopropyl derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. The methoxy and methyl groups on the phenyl ring can also influence the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a class of N-substituted 2-phenylcyclopropylmethylamines. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Phenyl Substituents : Fluorine and methoxy groups are common in 5-HT2C agonists (e.g., (+)-20, (+)-27), enhancing binding via electronic effects. The target compound’s 3-methyl-4-methoxy substitution may balance lipophilicity and steric effects .

- N-Substituents : Bulky aromatic groups (e.g., indol-7-ylmethyl in 38) improve receptor selectivity, while heteroaromatic substituents (e.g., pyrazole in MK-8189) are critical for kinase inhibition .

- Stereochemistry : Enantiomers like (+)-20 and (-)-20 exhibit distinct optical rotations ([α]D²⁰ ±39.0), suggesting divergent biological activities . The target compound’s stereochemistry (if resolved) could similarly influence efficacy.

Physicochemical Properties

- NMR Trends : Fluorine substituents (e.g., in (+)-27) produce distinct ¹⁹F-¹H coupling (J = 22.7–28.5 Hz) . The target compound’s methyl and methoxy groups would generate characteristic singlet peaks in ¹H NMR.

- HRMS : Analogs like 38 and (+)-20 show <0.5 ppm error between calculated and observed masses, confirming purity .

Biologische Aktivität

(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is a compound that has garnered attention for its significant biological activity, particularly in enzyme-substrate interactions and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a methanamine moiety, with a substituted aromatic ring. The presence of the methoxy and methyl groups on the aromatic ring enhances its hydrophobic character, which is crucial for its interaction with biological targets.

The mechanism of action of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is primarily through its interactions with various enzymes and receptors. The amine group facilitates hydrogen bonding and ionic interactions with active sites, while the cyclopropyl and aromatic groups contribute to hydrophobic interactions. This structural configuration allows the compound to modulate biological processes effectively.

Enzyme Interactions

Research indicates that (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine acts as a ligand for amine oxidases, which are critical in various metabolic pathways. Its ability to influence enzyme activity positions it as a candidate for further pharmacological studies aimed at understanding its role in metabolic regulation.

Antimicrobial and Antitumor Activity

Preliminary studies have explored the antimicrobial and antitumor activities of similar compounds, suggesting that structural modifications can lead to enhanced biological efficacy. For instance, derivatives with specific substituents demonstrated varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 and HepG-2 . The structure-activity relationship (SAR) studies indicate that the positioning of substituents significantly affects the compound's biological potency.

Case Studies

- Antitumor Activity : A study evaluating a series of phenylcyclopropane derivatives found that certain modifications could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This suggests that (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine could be optimized for improved therapeutic index .

- Selective Receptor Agonism : Compounds structurally similar to (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine have been shown to selectively activate serotonin receptors, particularly the 5-HT2C receptor. Such activity may have implications for mood regulation and appetite control, highlighting potential applications in psychiatric disorders .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.